4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline
Description
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is a heterocyclic compound featuring a quinoline core linked to a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c1-16-11-13-18(14-12-16)23-26-27-24(28-23)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(20)21/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMJSPUHZWOVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylquinoline-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal functions. It has been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.
Pathways Involved: By inhibiting topoisomerases, the compound can induce apoptosis (programmed cell death) in cancer cells. It also affects signaling pathways involved in cell cycle regulation and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Analogues
Key Observations:
- Substituent Position and Electronic Effects : The target compound’s 4-methylphenyl group on the oxadiazole ring provides steric bulk and moderate electron-donating effects. In contrast, trifluoromethyl groups (6a) introduce strong electron-withdrawing properties, enhancing enzyme inhibition (e.g., MAO-B and AChE) .
- The amine-substituted oxadiazole () forms hydrogen bonds, influencing crystallinity and solubility .
- Functional Group Additions : Methanamine derivatives () exhibit lower melting points (~174°C) compared to purely aromatic analogues, likely due to increased molecular flexibility .
Physical and Spectral Properties
- Thermal Stability: The quinoline-oxadiazole hybrid structure (target) likely exhibits high thermal stability (>200°C), comparable to polyaromatic oxadiazole polymers .
- Spectral Data: Oxadiazole derivatives consistently show IR peaks at 1600–1650 cm⁻¹ (C=N stretching) and ¹H-NMR signals for aromatic protons at δ 7.0–8.5 ppm. The target’s quinoline protons may resonate downfield (δ 8.5–9.0 ppm) due to electron withdrawal .
Biological Activity
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer potential, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 552.6 g/mol. Its structure features an oxadiazole ring, which is known for enhancing biological activity in various derivatives. The presence of the phenyl and methyl groups contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties . A study reported that similar oxadiazole compounds demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 23.15 |
| Enterococcus faecalis | 8.33 |
| Pseudomonas aeruginosa | 137.43 |
Anticancer Activity
The compound also shows anticancer potential . Studies have indicated that oxadiazole derivatives can inhibit tumor cell proliferation by interfering with angiogenesis and promoting apoptosis in cancer cells . The mechanism involves the modulation of specific signaling pathways associated with cell survival and death.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : It may act on specific receptors that regulate apoptosis and angiogenesis.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
Case Studies
- Antimicrobial Efficacy : A study on related oxadiazole derivatives showed promising results against Candida albicans, with MIC values indicating effective antifungal activity .
- Cancer Cell Lines : Research involving various cancer cell lines demonstrated that compounds with similar structures induced apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclocondensation of acylhydrazides with appropriate carbonyl derivatives. Key intermediates, such as 4-methylphenyl-substituted hydrazides, are reacted with quinoline precursors under controlled conditions. Optimization includes:
- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Purity Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and column chromatography for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the quinoline ring (δ 7.5–9.0 ppm) and oxadiazole-linked methylphenyl group (δ 2.4 ppm for CH₃). Coupling patterns in aromatic regions confirm substitution positions.
- IR Spectroscopy : Look for C=N stretching (1600–1650 cm⁻¹) and C-O-C vibrations (1250–1300 cm⁻¹) from the oxadiazole ring.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Test against target enzymes (e.g., topoisomerase II) using fluorometric or colorimetric substrates. Include positive controls (e.g., doxorubicin) for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
- Metabolic Stability : Perform liver microsome assays to assess compound degradation kinetics.
- Solubility/Permeability : Use Caco-2 cell models or PAMPA to evaluate bioavailability discrepancies.
- Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for inter-lab variability .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with oxadiazole nitrogen and π-π stacking with quinoline.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and HOMO-LUMO gaps from DFT calculations .
Q. How can crystallographic data address uncertainties in the compound’s stereoelectronic properties?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/CHCl₃ mix). Analyze using SHELX for bond angles/planarity of the oxadiazole-quinoline system.
- Electron Density Maps : Identify charge distribution trends (e.g., electron-deficient oxadiazole ring) to explain reactivity in electrophilic substitutions.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯N) influencing crystal packing and stability .
Q. What strategies mitigate side reactions during functionalization of the quinoline core?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc before introducing substituents.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) to minimize decomposition.
- Regioselective Catalysis : Use Pd-catalyzed C-H activation to target specific positions (e.g., C-8 of quinoline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
